molecular formula C11H15NO2S B14898403 N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B14898403
M. Wt: 225.31 g/mol
InChI Key: NZXXADISCIPFLJ-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives. The reaction conditions typically include the use of alcoholic sodium ethoxide as a base . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . Additionally, these compounds are utilized in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide can be compared with other similar compounds such as benzo[b]thiophene-2-carboxamide derivatives. These compounds share a similar thiophene core structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties.

Biological Activity

N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research studies and resources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H13NO2S
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1414377-89-1

The structure features a cyclopentathiophene core, which is significant for its biological interactions.

Pharmacological Potential

Research indicates that compounds related to cyclopenta[b]thiophenes exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain compounds in this class have demonstrated effectiveness against various bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : It may affect pathways such as apoptosis and cell cycle regulation.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiophene derivatives, including this compound. The findings indicated:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against A549 lung cancer cells, suggesting moderate potency.
  • Mechanism : The study proposed that the compound induces apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Another research article focused on the antimicrobial properties of thiophene derivatives. The results showed:

  • Bacterial Inhibition : this compound demonstrated significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)MIC (µg/mL)Biological Activity
This compound1532Anticancer, Antimicrobial
Compound A1016Anticancer
Compound B2064Antimicrobial

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(3-hydroxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

InChI

InChI=1S/C11H15NO2S/c13-6-2-5-12-11(14)10-7-8-3-1-4-9(8)15-10/h7,13H,1-6H2,(H,12,14)

InChI Key

NZXXADISCIPFLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NCCCO

Origin of Product

United States

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